molecular formula C18H14F2N2O3S B2944660 methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868375-27-3

methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2944660
CAS No.: 868375-27-3
M. Wt: 376.38
InChI Key: ABCWVGYEKCBEPE-UZYVYHOESA-N
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Description

Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with an ethyl group at position 3 and fluorine atoms at positions 4 and 6. The carbamoyl linkage connects the benzothiazolylidene moiety to a methyl benzoate ester, forming a planar Z-configuration around the imine double bond. This structural arrangement confers unique electronic and steric properties, making it relevant for applications in materials science or agrochemistry. Its molecular formula is C₁₈H₁₇F₂N₂O₃S, with a calculated molecular weight of 379.07 g/mol (derived from elemental composition).

Properties

IUPAC Name

methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-3-22-15-13(20)8-12(19)9-14(15)26-18(22)21-16(23)10-4-6-11(7-5-10)17(24)25-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWVGYEKCBEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of fluorine atoms is often carried out using selective fluorination reagents. The final step involves esterification to form the benzoate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: Its properties might make it useful in the development of new materials, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby influencing biological pathways. The exact molecular targets and pathways would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Derivatives

Key Compounds:

  • 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids (e.g., R = Cl, NO₂; R’ = CH₃, OCH₃) .
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205; C₁₈H₁₅N₃O₄S, MW 369.40) .
Comparative Analysis:
Property Target Compound Azo-Benzothiazoles LS-03205
Core Structure Benzothiazolylidene-carbamoyl Benzothiazolyl-azo Thiadiazole-methoxy
Substituents 3-Ethyl, 4,6-difluoro 4,6-Disubstituted (Cl, NO₂, CH₃, OCH₃) Phenylcarbamoyl-thiadiazole
Molecular Weight 379.07 g/mol 334–378 g/mol (Table 2, ) 369.40 g/mol
Functional Groups Carbamoyl, methyl ester Azo, carboxylic acid Thiadiazole, methoxy, methyl ester
pKa (Carboxylic Acid) Not reported 2.30–3.15 (Table 1, ) Not available
UV λmax (nm) Not reported 340–420 (Table 2, ) Not available

Key Findings :

  • The carbamoyl linkage provides greater hydrolytic stability than the azo group, which is prone to reductive cleavage .
  • LS-03205’s thiadiazole moiety introduces distinct electronic effects (e.g., stronger electron-withdrawing character) compared to the benzothiazolylidene core .

Benzoate Esters with Heterocyclic Moieties

Key Compounds:

  • I-6230 series (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives) .
  • Triflusulfuron methyl ester (C₁₅H₁₄F₃N₅O₆S, MW 451.36) .
Comparative Analysis:
Property Target Compound I-6230 Series Triflusulfuron Methyl Ester
Ester Group Methyl Ethyl Methyl
Heterocycle Benzothiazolylidene Pyridazine, isoxazole Triazine
Bioactivity Not reported Kinase inhibition (hypothesized) Herbicide (ALS inhibitor)
Synthetic Route Likely carbamoylation Phenethylamino coupling Sulfonylurea formation
Thermal Stability High (fluorine reduces reactivity) Moderate (amine linkages prone to oxidation) Low (sulfonylurea hydrolyzes readily)

Key Findings :

  • The methyl ester in the target compound may reduce metabolic clearance compared to ethyl esters in the I-6230 series .

Spectroscopic and Crystallographic Insights

  • HNMR Shifts : The target compound’s Z-configuration and fluorine substituents would produce distinct deshielding effects (cf. δ 7.5–8.5 ppm for aromatic protons in azo analogs; Table 4, ).

Biological Activity

Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a synthetic compound with potential pharmacological applications. Its complex structure indicates potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties and other relevant biological effects.

Chemical Structure

The compound can be represented by the following structural formula:

\text{Molecular Formula C 17}H_{18}F_{2}N_{2}O_{3}S}

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of various derivatives of benzothiazole compounds. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial efficacy is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.
  • Minimum Inhibitory Concentration (MIC) : In comparative studies, derivatives with similar structures exhibited MIC values ranging from 0.5 to 4 μg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Hemolytic Activity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests indicated that many benzothiazole derivatives exhibit low cytotoxicity, with hemolytic activity remaining below 10% at concentrations significantly higher than their MIC values . This suggests a favorable safety margin for further development.

Case Studies

  • Study on Derivatives : A study involving various substituted benzothiazole derivatives reported that modifications like halogen substitutions significantly enhanced antibacterial activity . For instance, compounds with trifluoromethyl groups showed improved potency against resistant strains.
  • Comparative Analysis : A comparative analysis of this compound with other known antibacterial agents revealed that while it may not be the most potent derivative, its structural uniqueness offers avenues for optimization and development .

Data Tables

Compound NameStructureMIC (μg/mL)Activity
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro...Structure1 - 4Moderate
Benzothiazole Derivative AStructure0.5High
Benzothiazole Derivative BStructure2Moderate

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